molecular formula C11H11N3O2S B2450285 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide CAS No. 103646-59-9

4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide

Cat. No.: B2450285
CAS No.: 103646-59-9
M. Wt: 249.29
InChI Key: RVWRCAGVSNVGKQ-RIYZIHGNSA-N
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Description

4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide is an organic compound that features a pyrrole ring linked to a benzenesulfonamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation of 4-aminobenzenesulfonamide with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

4-aminobenzenesulfonamide+pyrrole-2-carbaldehydeThis compound\text{4-aminobenzenesulfonamide} + \text{pyrrole-2-carbaldehyde} \rightarrow \text{this compound} 4-aminobenzenesulfonamide+pyrrole-2-carbaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide: Lacks the (E)-configuration, which may affect its reactivity and properties.

    4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical behavior.

    N-(pyrrol-2-ylmethylene)benzenesulfonamide: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness

4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1H-pyrrol-2-ylmethylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-17(15,16)11-5-3-9(4-6-11)14-8-10-2-1-7-13-10/h1-8,13H,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRCAGVSNVGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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